

Technical Support Center: Overcoming TDI-11055 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ENL YEATS domain inhibitor, **TDI-11055**, in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **TDI-11055**?

A1: **TDI-11055** is a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein.^{[1][2][3][4]} It specifically targets the YEATS domain of ENL, blocking its interaction with acylated histones on the chromatin.^{[1][3][4]} This displacement of ENL from chromatin leads to the suppression of key oncogenic gene expression programs, including those driven by MYC and HOXA9, which are critical for the survival and proliferation of certain AML subtypes.^{[1][2]} The ultimate effect is a reduction in cell proliferation and induction of cellular differentiation in sensitive AML cells.^{[1][2][5]}

Q2: Which AML cell lines are expected to be sensitive to **TDI-11055**?

A2: AML cell lines with MLL-rearrangements (MLL-r) or NPM1 mutations are typically sensitive to **TDI-11055**.^{[1][2][4][5]} Examples of sensitive cell lines include MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI-AML2 (MLL-AF6), and ML2 (MLL-AF6).^{[1][6]} In contrast, non-MLL rearranged cell lines such as HL60, K562, U937, and JURKAT have been shown to be largely insensitive to **TDI-11055**.^{[2][6]}

Q3: My AML cell line, which was initially sensitive to **TDI-11055**, has developed resistance. What is the most likely cause?

A3: The most well-documented mechanism of acquired resistance to **TDI-11055** in AML cell lines is a specific mutation within the ENL gene.^{[1][2][4][5]} A CRISPR-Cas9 mediated mutagenesis screen identified an in-frame deletion, p.108_111delLEGN, in the loop region adjacent to the acyl-binding pocket of the ENL YEATS domain.^[1] This mutation has been shown to reduce the binding affinity of **TDI-11055** to the ENL protein, thereby conferring resistance.^[1]

Q4: How can I confirm if my resistant cell line has the known ENL mutation?

A4: To confirm the presence of the p.108_111delLEGN mutation or other potential mutations in the ENL gene, you should perform Sanger sequencing of the ENL coding region. Extract genomic DNA from both your resistant and parental (sensitive) cell lines and amplify the relevant exons of the ENL gene by PCR. Sequencing the PCR products will reveal any genetic alterations.

Q5: Are there other potential, yet undocumented, mechanisms of resistance to **TDI-11055**?

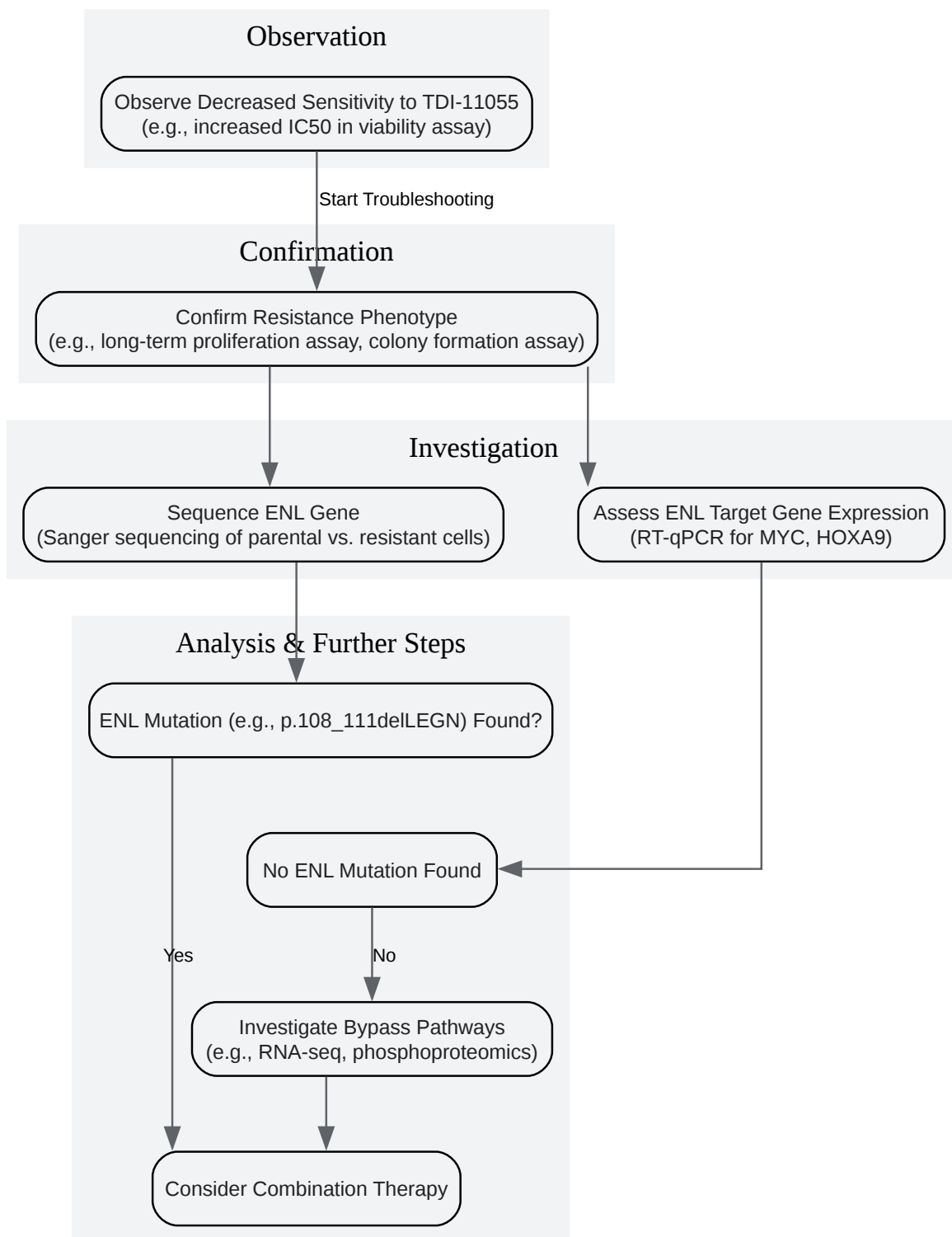
A5: While a specific ENL mutation is the primary validated mechanism, other resistance mechanisms observed with targeted therapies in AML could potentially play a role, though they have not been specifically reported for **TDI-11055**. These could include:

- Upregulation of bypass signaling pathways: Activation of parallel signaling pathways that compensate for the inhibition of the ENL-dependent oncogenic program.
- Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump **TDI-11055** out of the cell.^[7]
- Alterations in downstream effectors: Genetic or epigenetic changes in genes downstream of ENL that uncouple the oncogenic program from ENL's activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing **TDI-11055** resistance in your AML cell line experiments.

Experimental Workflow for Investigating TDI-11055 Resistance



[Click to download full resolution via product page](#)

Caption: A stepwise workflow for troubleshooting **TDI-11055** resistance.

Issue 1: Decreased potency of **TDI-11055** in cell viability assays.

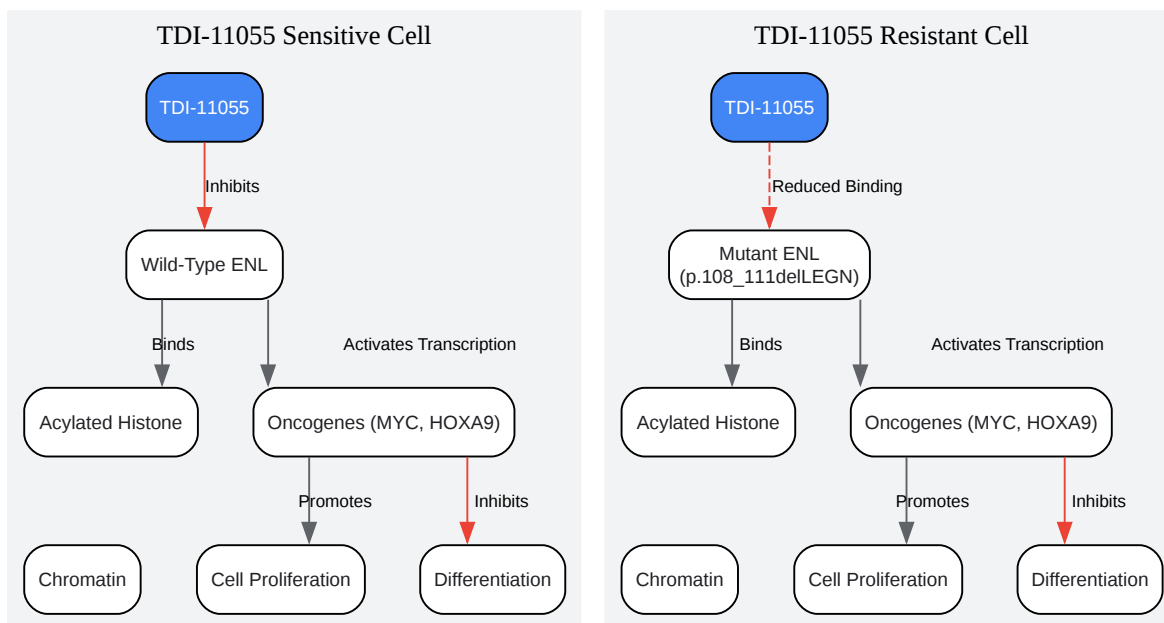
Possible Cause	Recommended Action	Expected Outcome
Development of Acquired Resistance	1. Perform a dose-response curve with a wider concentration range of TDI-11055 on your resistant cells and compare it to the parental, sensitive cell line. 2. Conduct a colony formation assay in the presence of TDI-11055.	A rightward shift in the IC50 value for the resistant cell line. Resistant cells will form colonies at TDI-11055 concentrations that are cytotoxic to parental cells.
Compound Instability	1. Prepare fresh stock solutions of TDI-11055. 2. Verify the storage conditions of the compound.	Restoration of expected potency if the compound was degraded.
Cell Line Contamination or Misidentification	1. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for mycoplasma contamination.	Confirmation of the correct, uncontaminated cell line.

Issue 2: Confirmed resistance, but the underlying mechanism is unknown.

Possible Cause	Recommended Action	Expected Outcome
On-Target ENL Mutation	1. Extract genomic DNA from both resistant and parental cell lines. 2. PCR amplify and Sanger sequence the coding region of the ENL gene. Pay close attention to the region encoding the YEATS domain.	Identification of the p.108_111delLEGN deletion or other mutations in the resistant cell line that are absent in the parental line.
Lack of Target Engagement	1. Treat parental and resistant cells with TDI-11055. 2. Perform RT-qPCR to measure the mRNA levels of known ENL target genes, such as MYC and HOXA9.	In resistant cells, the expression of MYC and HOXA9 will not be suppressed by TDI-11055 treatment, unlike in the parental cells.
Activation of Bypass Pathways	1. Perform RNA-sequencing on parental and resistant cells, with and without TDI-11055 treatment. 2. Conduct phosphoproteomic analysis to identify upregulated signaling pathways in resistant cells.	Identification of differentially expressed genes or hyperactivated signaling pathways (e.g., RAS/MAPK) in the resistant cells.

Signaling Pathways

TDI-11055 Mechanism of Action and Resistance



[Click to download full resolution via product page](#)

Caption: Mechanism of **TDI-11055** action and the on-target resistance mutation.

Experimental Protocols

1. Cell Viability Assay (Dose-Response Curve)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **TDI-11055**.
- Methodology:
 - Seed AML cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium.
 - Prepare a serial dilution of **TDI-11055** in culture medium. A typical concentration range would be from 1 nM to 10 μ M. Include a DMSO-only control.

- Add 100 μ L of the diluted compound or DMSO control to the appropriate wells.
- Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTS assay according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader.
- Normalize the data to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

2. Colony Formation Assay

- Objective: To assess the long-term effect of **TDI-11055** on the clonogenic potential of AML cells.
- Methodology:
 - Prepare a single-cell suspension of your AML cell line.
 - Plate 500-1,000 cells per well in a 6-well plate containing 2 mL of methylcellulose-based medium (e.g., MethoCult™ H4230, STEMCELL Technologies).
 - Add **TDI-11055** at various concentrations (e.g., 10 nM, 100 nM, 1 μ M) or a DMSO control to the medium before plating.
 - Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, until colonies are visible.
 - Count the number of colonies (defined as a cluster of >50 cells) in each well.
 - Calculate the plating efficiency and normalize the results to the DMSO control.

3. RT-qPCR for ENL Target Gene Expression

- Objective: To measure the effect of **TDI-11055** on the transcription of ENL target genes.

- Methodology:
 - Seed AML cells at a density that will not lead to overconfluence during the treatment period.
 - Treat the cells with **TDI-11055** at a relevant concentration (e.g., 1x and 10x the IC50) or DMSO for 24-48 hours.
 - Harvest the cells and extract total RNA using a standard method (e.g., TRIzol™ or a column-based kit).
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
 - Perform quantitative PCR (qPCR) using SYBR Green or TaqMan™ probes for your genes of interest (MYC, HOXA9) and a housekeeping gene for normalization (GAPDH, B2M).
 - Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

4. Sanger Sequencing of the ENL Gene

- Objective: To identify mutations in the ENL gene in resistant cell lines.
- Methodology:
 - Isolate genomic DNA from both the parental (sensitive) and the **TDI-11055**-resistant AML cell lines.
 - Design PCR primers to amplify the coding exons of the human ENL gene.
 - Perform PCR using a high-fidelity DNA polymerase.
 - Purify the PCR products to remove primers and dNTPs.
 - Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

- Align the sequencing results from the resistant and parental cell lines to the ENL reference sequence to identify any mutations.

Quantitative Data Summary

Table 1: In Vitro Activity of **TDI-11055** in AML Cell Lines

Cell Line	Genotype	Sensitivity to TDI-11055	Reported IC50 Range
MV4;11	MLL-AF4	Sensitive	10 - 100 nM
MOLM-13	MLL-AF9	Sensitive	10 - 100 nM
OCI-AML2	MLL-AF6	Sensitive	100 - 500 nM
ML2	MLL-AF6	Sensitive	100 - 500 nM
OCI-AML3	NPM1-mutated	Sensitive	100 - 500 nM
HL60	Non-MLL-r	Insensitive	> 10 μ M
K562	Non-MLL-r	Insensitive	> 10 μ M

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of p.108_111delLEGN Mutation on **TDI-11055** Binding

ENL YEATS Domain	Binding Affinity (Kd) to TDI-11055
Wild-Type	~ 0.15 μ M
p.108_111delLEGN Mutant	~ 0.51 μ M

Data from ITC experiments show a reduced binding affinity of **TDI-11055** to the mutant ENL YEATS domain.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDI-11055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming TDI-11055 Resistance in AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#overcoming-tdi-11055-resistance-in-aml-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com